molecular formula C21H21Cl2N3O5S B2836148 2-((3,4-Dichlorophenyl)amino)-2-oxoethyl 6-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)hexanoate

2-((3,4-Dichlorophenyl)amino)-2-oxoethyl 6-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)hexanoate

Cat. No.: B2836148
M. Wt: 498.4 g/mol
InChI Key: GOGFDXYBLHPOBR-UHFFFAOYSA-N
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Description

Structurally, it features a 3,4-dichlorophenyl group linked via an oxoethylamine moiety to a hexanoate ester chain, which is further substituted with a benzo[d]isothiazol-1,1-dioxide sulfonamide group. This combination of functional groups suggests a mechanism of action distinct from classical sulfonylurea herbicides, which typically rely on triazine-derived scaffolds .

Properties

IUPAC Name

[2-(3,4-dichloroanilino)-2-oxoethyl] 6-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N3O5S/c22-16-10-9-14(12-17(16)23)25-19(27)13-31-20(28)8-2-1-5-11-24-21-15-6-3-4-7-18(15)32(29,30)26-21/h3-4,6-7,9-10,12H,1-2,5,8,11,13H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGFDXYBLHPOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCCCCC(=O)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl)NS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3,4-Dichlorophenyl)amino)-2-oxoethyl 6-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)hexanoate is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to summarize the available research on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups, including:

  • A dichlorophenyl moiety, which is known for enhancing biological activity.
  • An isothiazole ring that may contribute to its pharmacological properties.

The molecular formula is C_{18}H_{19Cl_2N_3O_4S with a molecular weight of approximately 422.34 g/mol.

Research indicates that compounds with similar structures often exhibit various mechanisms of action:

  • Inhibition of Kinases : Compounds containing dichlorophenyl groups have shown efficacy in inhibiting kinases like EGFR and VEGFR-2, which are critical in cancer signaling pathways .
  • Antimicrobial Activity : The presence of the isothiazole ring suggests potential antimicrobial properties, as many isothiazole derivatives have been documented to possess antibacterial and antifungal activities.

Anticancer Activity

A study investigated the anticancer effects of similar compounds and found that they exhibited strong cytotoxicity against various cancer cell lines. The mechanism was attributed to their ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways related to cancer growth .

Antimicrobial Properties

Another area of investigation focused on the antimicrobial potential of related compounds. Research demonstrated that derivatives with similar structural features exhibited significant inhibitory effects against a range of bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Studies

  • In Vitro Studies : Several in vitro studies have assessed the cytotoxic effects of this compound against different cancer cell lines. For instance, one study reported a dose-dependent inhibition of cell viability in breast cancer cells, indicating its potential as a therapeutic agent .
  • Docking Studies : Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to active sites of kinases, potentially leading to inhibition of their activity .

Comparative Analysis

Property/ActivityCompound StructureObserved Activity
AnticancerDichlorophenylStrong cytotoxicity against cancer cells
AntimicrobialIsothiazoleSignificant inhibition against bacteria
Kinase InhibitionKinase-targetingInhibits EGFR and VEGFR-2

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three sulfonylurea herbicides listed in the Pesticide Chemicals Glossary (2001), which share pesticidal applications but differ in core structural motifs and functional groups .

Structural Differences

  • Target Compound: Contains a benzo[d]isothiazol-1,1-dioxide sulfonamide linked to a hexanoate ester. Features a 3,4-dichlorophenyl group instead of a triazine ring. Lacks the sulfonylurea bridge present in classical herbicides.
  • Metsulfuron Methyl Ester (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate): Central 1,3,5-triazin-2-yl group. Sulfonylurea bridge (-SO₂-NH-C(O)-NH-) critical for acetolactate synthase (ALS) inhibition .

Functional Group Analysis

Functional Group Target Compound Metsulfuron Methyl Ester
Aromatic Core Benzoisothiazol sulfone 1,3,5-Triazine
Chlorination 3,4-Dichlorophenyl Methoxy and methyl substituents
Backbone Hexanoate ester Methyl benzoate

Mode of Action

  • Classical Sulfonylureas (e.g., metsulfuron methyl): Inhibit ALS, disrupting branched-chain amino acid synthesis in plants .
  • Target Compound : Likely employs a divergent mechanism due to the absence of a sulfonylurea bridge. The benzoisothiazol sulfone group may interfere with alternative enzymatic pathways or enhance cellular uptake.

Physicochemical Properties

Property Target Compound Metsulfuron Methyl Ester
Molecular Weight ~544 g/mol (calculated) 381 g/mol
Solubility Low (lipophilic dichlorophenyl) Moderate (polar sulfonylurea group)
Environmental Persistence Likely high Moderate (half-life ~30 days)

Data Table: Comparative Overview

Compound Name Molecular Weight Key Functional Groups Primary Use Mode of Action
2-((3,4-Dichlorophenyl)amino)-2-oxoethyl [...] ~544 Dichlorophenyl, Benzoisothiazol sulfone Herbicide Undetermined
Metsulfuron Methyl Ester 381 Triazine, Sulfonylurea Herbicide ALS inhibition
Ethametsulfuron Methyl Ester 397 Ethoxy-triazine, Sulfonylurea Herbicide ALS inhibition

Research Findings and Implications

Environmental Impact : The 3,4-dichlorophenyl group may confer higher soil persistence compared to methoxy/methyl-substituted triazines, raising concerns about bioaccumulation.

Efficacy : Preliminary inferences suggest broader-spectrum activity due to enhanced lipophilicity, though field data are unavailable in the provided sources.

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